
Vincosamide
Overview
Description
Vincosamide is an indole alkaloid that has been isolated from various plant species, including Psychotria leiocarpa and Nauclea orientalis. It is a compound of interest due to its diverse biological activities, such as anti-inflammatory effects, cholinesterase inhibition, and potential anti-tumor properties . This compound has been found in different parts of plants, with the highest amounts detected in the leaves and fruit pulp of field-grown Psychotria leiocarpa . Its accumulation in plants is influenced by factors such as plant age and light exposure .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied through detailed NMR analysis, which has helped determine the configuration of various carbon atoms and the solution conformation of the molecule . The stereochemical analysis of this compound has
Scientific Research Applications
Anti-Cancer Properties
- Vincosamide's Role in Hepatocellular Carcinoma : this compound, first identified in Psychotria leiocarpa, shows promise as an anti-cancer agent, particularly against hepatocellular carcinoma (HCC). It inhibits proliferation, migration, invasion, and promotes apoptosis of HCC cells in a dose-dependent manner. Moreover, it disrupts mitochondrial morphology and suppresses growth in animal models. Molecular mechanisms involve activating caspase-3, promoting PTEN expression, and inhibiting the phosphorylation of AKT and mTOR. This suggests this compound's potential as a chemotherapy agent for HCC patients (Zhu et al., 2022).
Anti-Inflammatory and Anticholinesterase Effects
- This compound in Reducing Inflammation : Extracts from Psychotria leiocarpa, containing this compound, have shown significant anti-inflammatory and anticholinesterase effects in rodents. This supports the traditional use of these species in folk medicine for inflammatory diseases. The compound also exhibits inhibitory effects on acetylcholinesterase in brain structures, with molecular docking simulations corroborating its activity (Formagio et al., 2019).
Mechanism of Action
Target of Action
Vincosamide, a bioactive alkaloid, is primarily known for its anti-inflammatory effects and activity against cholinesterase . It has been identified as a key active component of the plant Psychotria leiocarpa .
Mode of Action
It has been observed to inhibit the proliferation, migration, and invasion of hcc cells, while promoting apoptosis . This suggests that this compound interacts with cellular targets to disrupt normal cell functions and induce programmed cell death.
Biochemical Pathways
This compound appears to affect multiple biochemical pathways. It has been shown to activate caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Additionally, it promotes the expression of phosphate and tension homology deleted on chromosome 10 (PTEN), and inhibits the phosphorylation of AKT (Ser473) and mTOR (Thr2448) . These actions suggest that this compound may interfere with the PI3K/AKT signaling pathway, which plays a crucial role in regulating cell survival and growth .
Pharmacokinetics
The related compound lacosamide has a terminal half-life of approximately 13-16 hours . It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
This compound has been observed to have a dose-dependent effect on HCC cells, inhibiting their proliferation, migration, and invasion, while promoting apoptosis . It also suppresses the expression of several growth- and metastasis-related factors, such as Src, Ras, MMP9, EpCAM, and CXCR4 . Furthermore, it has been shown to inhibit the expression of cancer stem cell markers CD133 and CD44 in HCC cells .
properties
IUPAC Name |
(1R,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18-,19-,21-,22+,23-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLJCNRZUXLS-AZVRXDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316670 | |
| Record name | Vincoside lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23141-27-7 | |
| Record name | Vincoside lactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vincoside lactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



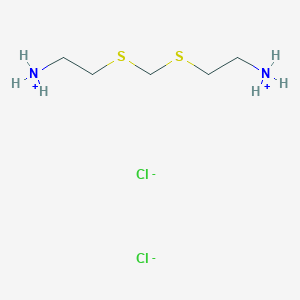

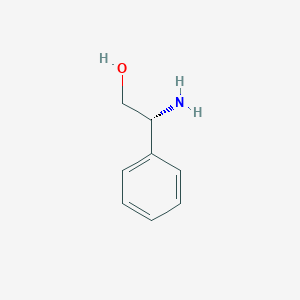
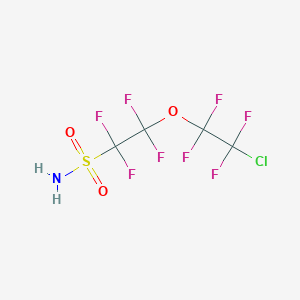






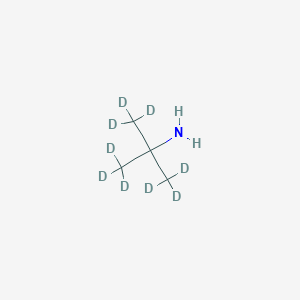
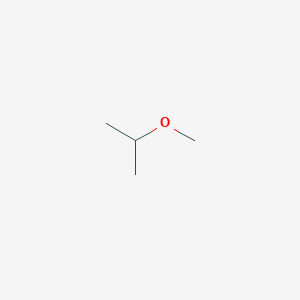

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B122124.png)